1-(1,3-benzodioxol-5-yl)-1H-pyrrole
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-1H-pyrrole is an organic compound that features a pyrrole ring fused with a benzodioxole moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) , a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
Similar compounds have been shown to inhibit pathogenic protein accumulation and neurodegeneration . The binding of these compounds to their targets involves stable polar interactions inside the tubular fibril cavity .
Biochemical Pathways
Compounds with similar structures have been shown to regulate multiple signaling pathways such asAkt/mTOR/MMP-9 , 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome , voltage-gated K+ current , PKCα/ERK1/2 , NF-κB/AP-1/MMP-9 , Wnt/β-catenin , JNK/P38 MAPK , and gut microbiota .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and brain penetration properties .
Result of Action
Similar compounds have been shown to reduce protein deposition in the brain, improve dopamine neuron function and movement, and even cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole typically involves the reaction of 1,3-benzodioxole with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the benzodioxole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-N-ethylpropan-2-amine:
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNHLYASYVUCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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